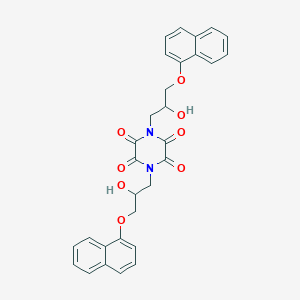

1,4-Bis(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-2,3,5,6-tetrone

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1,4-Bis(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-2,3,5,6-tetrone, also known as BNPT, is a synthetic compound that has been widely studied for its potential applications in various scientific research fields. BNPT is a tetraketone compound that has four naphthalene rings and a piperazine ring, which makes it a unique and complex molecule. BNPT has been synthesized using different methods, and its mechanism of action and physiological effects have been extensively studied.

Wissenschaftliche Forschungsanwendungen

- Anticancer Agents : BAPP derivatives have shown promise as potential anticancer agents. Their ability to interact with biological macromolecules and modulate cellular processes makes them interesting targets for further study .

- Antiviral Compounds : BAPP-based molecules have been explored for their antiviral activity. Researchers investigate their interactions with viral proteins and their potential to inhibit viral replication .

- Neurological Disorders : BAPP derivatives may play a role in treating neurodegenerative diseases. Their ability to cross the blood-brain barrier and interact with specific receptors is an area of interest .

Materials Science and Nanotechnology

BAPP’s unique properties extend to materials science and nanotechnology:

- Polymer Additives : BAPP can be incorporated into polymers to enhance their mechanical properties, thermal stability, and flame retardancy .

- Nanoparticles : BAPP-based nanoparticles have been explored for drug delivery and imaging applications. Their controlled release properties and biocompatibility are advantageous .

Catalysis and Green Chemistry

BAPP derivatives have attracted attention in catalysis:

- Metal Complexes : BAPP ligands form stable complexes with transition metals. These complexes can catalyze various reactions, including oxidation and reduction processes .

- Asymmetric Catalysis : Researchers have investigated BAPP-based chiral ligands for asymmetric synthesis, aiming to create enantioselective catalysts .

Coordination Chemistry and Supramolecular Chemistry

BAPP’s ability to coordinate with metal ions and form supramolecular assemblies is intriguing:

- Metal-Organic Frameworks (MOFs) : BAPP-based MOFs exhibit tunable porosity and can be used for gas storage, separation, and catalysis .

- Host-Guest Chemistry : BAPP derivatives can act as hosts for guest molecules, leading to interesting self-assembly phenomena .

Biological Imaging and Sensors

BAPP’s fluorescence properties make it useful in biological imaging:

- Fluorescent Probes : BAPP-based probes can selectively bind to specific biomolecules, enabling imaging of cellular processes and disease markers .

- Chemical Sensors : Researchers explore BAPP derivatives as chemical sensors for detecting metal ions, pH changes, and other analytes .

Photophysics and Optoelectronics

BAPP’s absorption and emission properties have implications for optoelectronic devices:

Eigenschaften

IUPAC Name |

1,4-bis(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-2,3,5,6-tetrone |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C30H26N2O8/c33-21(17-39-25-13-5-9-19-7-1-3-11-23(19)25)15-31-27(35)29(37)32(30(38)28(31)36)16-22(34)18-40-26-14-6-10-20-8-2-4-12-24(20)26/h1-14,21-22,33-34H,15-18H2 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SGRXXBMKPVPAQD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC=C2OCC(CN3C(=O)C(=O)N(C(=O)C3=O)CC(COC4=CC=CC5=CC=CC=C54)O)O |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C30H26N2O8 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

542.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1,4-Bis(2-hydroxy-3-naphthalen-1-yloxypropyl)piperazine-2,3,5,6-tetrone | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![4-((3,4-dihydroisoquinolin-2(1H)-yl)sulfonyl)-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B2830388.png)

![Ethyl (5-(ethylcarbamoyl)-4,5,6,7-tetrahydrothiazolo[5,4-c]pyridin-2-yl)carbamate](/img/structure/B2830389.png)

![1-[3-[(1S)-1-Hydroxyethyl]azetidin-1-yl]prop-2-en-1-one](/img/structure/B2830390.png)

![2-{[4-(3-chlorophenyl)-3-oxo-3,4-dihydropyrazin-2-yl]thio}-N-(4-methoxyphenyl)acetamide](/img/structure/B2830397.png)

![2-{[2-(3,4-Dihydroxyphenyl)-2-oxoethyl]sulfanyl}-6-(3,4-dimethoxyphenyl)-4-(trifluoromethyl)pyridine-3-carbonitrile](/img/structure/B2830399.png)